Cas no 113170-92-6 (1-but-3-enyl-4-(trifluoromethyl)benzene)

1-But-3-enyl-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a reactive butenyl side chain and a trifluoromethyl substituent on the benzene ring. This structure imparts unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing effects, making it valuable in organic synthesis and pharmaceutical intermediates. The trifluoromethyl group improves metabolic stability and binding affinity in bioactive molecules, while the butenyl moiety offers versatility for further functionalization via cross-coupling or polymerization reactions. Its well-defined reactivity profile enables precise modifications in complex molecular architectures. Suitable for applications in agrochemicals, materials science, and medicinal chemistry, this compound is characterized by high purity and consistent performance in demanding synthetic processes.
1-but-3-enyl-4-(trifluoromethyl)benzene structure
113170-92-6 structure
Product Name:1-but-3-enyl-4-(trifluoromethyl)benzene
CAS No:113170-92-6
MF:C11H11F3
MW:200.200253725052
MDL:MFCD09801116
CID:894591
Update Time:2026-04-29

1-but-3-enyl-4-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-but-3-enyl-4-(trifluoromethyl)benzene
    • LogP
    • 4-[(4-Trifluoromethyl)phenyl]-1-butene
    • MDL: MFCD09801116
    • Inchi: InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2
    • InChI Key: WLTJXTKMSCNQRQ-UHFFFAOYSA-N
    • SMILES: C=CCCC1=CC=C(C=C1)C(F)(F)F

Computed Properties

  • Exact Mass: 200.08133
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 0

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1-but-3-enyl-4-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:113170-92-6)1-but-3-enyl-4-(trifluoromethyl)benzene
Order Number:A1105733
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:44
Price ($):346.0
Email:sales@amadischem.com

Additional information on 1-but-3-enyl-4-(trifluoromethyl)benzene

Comprehensive Overview of 1-but-3-enyl-4-(trifluoromethyl)benzene (CAS No. 113170-92-6): Properties, Applications, and Industry Trends

1-but-3-enyl-4-(trifluoromethyl)benzene (CAS No. 113170-92-6) is a fluorinated aromatic compound with a unique molecular structure combining a benzene ring, a trifluoromethyl group, and a butenyl side chain. This versatile chemical intermediate has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its electron-withdrawing properties and structural modularity. The compound's CAS registry number 113170-92-6 serves as its universal identifier in chemical databases and regulatory documentation.

Recent trends in green chemistry and sustainable synthesis have increased demand for fluorinated building blocks like 1-but-3-enyl-4-(trifluoromethyl)benzene. Researchers are particularly interested in its potential for creating bioactive molecules with improved metabolic stability—a key consideration in modern drug discovery. The compound's vinyl group offers opportunities for click chemistry applications, aligning with current interests in modular synthesis approaches.

From a molecular perspective, the trifluoromethyl substituent at the para position significantly influences the compound's electronic distribution and lipophilicity. These characteristics make it valuable for developing PET imaging tracers and liquid crystal materials, addressing growing needs in medical diagnostics and display technologies. The compound's thermal stability has also prompted investigations into its use as a high-performance polymer precursor.

Analytical characterization of CAS 113170-92-6 typically involves GC-MS, NMR spectroscopy, and HPLC purity analysis—techniques frequently searched by quality control professionals. Recent patent literature reveals innovative applications in catalysis and organic electronics, particularly for creating charge-transport materials in OLED devices. This aligns with the booming flexible electronics market and the search for novel semiconductor materials.

Handling and storage recommendations for 1-but-3-enyl-4-(trifluoromethyl)benzene follow standard protocols for fluorinated aromatics, with emphasis on moisture-sensitive conditions. The compound's synthetic routes often involve palladium-catalyzed coupling reactions—a hot topic in cross-coupling methodology discussions among synthetic chemists. Current research explores more sustainable alternatives using iron-based catalysts or photochemical activation.

The commercial availability of 113170-92-6 through specialty chemical suppliers has expanded in recent years, reflecting growing industrial adoption. Quality specifications typically emphasize isomeric purity (>98%) and residual solvent limits, parameters crucial for GMP applications. Regulatory status varies by region, with most jurisdictions classifying it as a non-hazardous chemical intermediate when handled properly.

Emerging applications in metal-organic frameworks (MOFs) and covalent organic polymers demonstrate the compound's versatility beyond traditional uses. Its rigid-flexible molecular architecture makes it particularly suitable for designing porous materials with tunable properties—an area receiving substantial research funding globally. These developments address pressing needs in gas storage, molecular separation, and heterogeneous catalysis.

From an environmental perspective, studies on the biodegradation pathways of trifluoromethylated compounds like 1-but-3-enyl-4-(trifluoromethyl)benzene contribute to understanding fluorine environmental chemistry. This knowledge informs the development of greener fluorination methods and benign-by-design approaches, aligning with circular economy principles in the chemical industry.

In summary, 1-but-3-enyl-4-(trifluoromethyl)benzene (CAS 113170-92-6) represents an important fluorinated building block with diverse applications across multiple high-tech industries. Its unique combination of aromatic character, fluorine substitution, and alkene functionality continues to inspire innovative applications in cutting-edge research areas, from medicinal chemistry to advanced materials development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:113170-92-6)1-but-3-enyl-4-(trifluoromethyl)benzene
A1105733
Purity:99%
Quantity:1g
Price ($):346.0
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